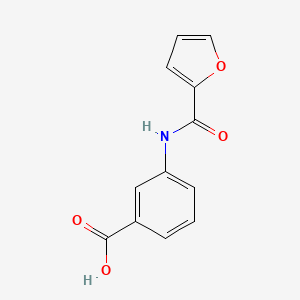

3-(Furan-2-amido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

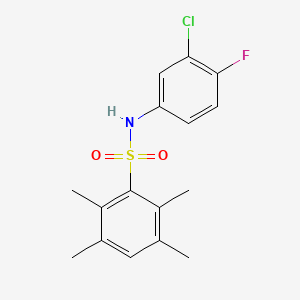

“3-(Furan-2-amido)benzoic acid” is a chemical compound with the molecular formula C12H9NO4 . It is a versatile compound with promising applications in scientific research.

Synthesis Analysis

A photocatalytic deoxygenative amidation protocol using readily available amine-boranes and carboxylic acids has been described . This approach features mild conditions, moderate-to-good yields, easy scale-up, and up to 62 examples of functionalized amides with diverse substituents .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C12H9NO4 . The InChI code for this compound is 1S/C12H9NO4/c14-11(10-6-3-7-17-10)13-9-5-2-1-4-8(9)12(15)16/h1-7H,(H,13,14)(H,15,16) .

科学的研究の応用

Synthesis and Chemical Reactions

Diels–Alder and Dehydration Reactions : 3-(Furan-2-amido)benzoic acid can be synthesized from furan through Diels–Alder and dehydration reactions with acrylic acid or methyl acrylate, using Lewis acidic zeolite catalysts (Mahmoud, Yu, Gorte, & Lobo, 2015).

Cascade Carboxylative Annulation : A Pd(II)-mediated cascade carboxylative annulation method can generate benzo[b]furan-3-carboxylic acid from this compound (Liao, Smith, Fathi, & Yang, 2005).

Biological and Medicinal Research

Acaricidal Activity : Derivatives of this compound, such as benzoic acid-2-benzyloxy-3,4-tetrahydrofuran diester, show acaricidal activity, impacting energy metabolism in Sarcoptes scabiei (Li et al., 2022).

Antioxidant Activity : Certain derivatives, like 4-benzoyl 3-hydroxy furan-2(5H)-ones, demonstrate antioxidant properties, particularly effective in scavenging superoxide anion (Point et al., 1998).

Organic Chemistry and Synthesis

Rhodium-Catalyzed Alkenylation : Thiophene-2-carboxylic acids and furan-2-carboxylic acids, which can include this compound derivatives, can undergo Rhodium-catalyzed C3-selective alkenylation (Iitsuka et al., 2013).

Cyclopropenations : Rh(II)-catalyzed cyclopropenations of ynamides can provide a route to highly substituted 2-amido-furans, demonstrating a [3 + 2] cycloaddition process (Li & Hsung, 2009).

将来の方向性

作用機序

Target of Action

Furan derivatives, which include 3-(furan-2-amido)benzoic acid, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The reactivity of furan compounds has been attributed to their highly dienophilic nature when compared to the well-known benzene ring .

Biochemical Pathways

Furan derivatives have been noted for their diverse pharmacological activities . This suggests that they may interact with multiple biochemical pathways, leading to their downstream effects.

Pharmacokinetics

It is known that benzoic acid, a component of the compound, is conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of this compound.

Result of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The broad application of suzuki–miyaura coupling, a process that may be involved in the synthesis of such compounds, arises from the exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

3-(furan-2-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-11(10-5-2-6-17-10)13-9-4-1-3-8(7-9)12(15)16/h1-7H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEQLEUNAJFOEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2415982.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415983.png)

![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)

![5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2415996.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2416001.png)

![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)

![ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2416004.png)